2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
Description
2-Chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is a carbamate derivative characterized by two 2-chloroethyl groups and a carbamate-linked ethoxycarbonylamino moiety. This structure confers alkylating and carbamoylating properties, making it relevant in pharmaceutical chemistry, particularly in the development of cytotoxic agents. Its dual chloroethyl groups enable crosslinking DNA strands, a mechanism shared with nitrosoureas and sulfamide derivatives . The ethoxycarbonylamino group may influence solubility and metabolic stability compared to simpler chloroethylamine derivatives .
Properties
CAS No. |
89580-96-1 |
|---|---|
Molecular Formula |
C6H10Cl2N2O4 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-1-3-13-5(11)9-10-6(12)14-4-2-8/h1-4H2,(H,9,11)(H,10,12) |
InChI Key |
DPKLTSJMEJRRLO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)NNC(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
- Catalysts: The reaction may be catalyzed by tertiary amines or other bases to promote nucleophilic addition.
- Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve reactants and control reaction rates.
- Temperature: Typically maintained between 0°C to ambient temperature to avoid side reactions and decomposition.
- Pressure: Atmospheric pressure is generally sufficient; however, inert atmosphere (nitrogen or argon) is recommended to prevent moisture interference.
Industrial Scale Production
In industrial settings, the synthesis is scaled up using large reactors with precise temperature and mixing controls. The process includes:
- Reactant feed control: Ensuring stoichiometric balance between 2-chloroethyl isocyanate and 2-chloroethanol.
- Reaction monitoring: Using in-line spectroscopic techniques to monitor conversion.
- Purification steps: Distillation under reduced pressure and recrystallization to achieve high purity.
Alternative Synthesis Routes
Although the primary method involves 2-chloroethyl isocyanate and 2-chloroethanol, alternative routes have been explored:
- Stepwise carbamate formation: Initial formation of a mono-carbamate intermediate followed by chlorination.
- Use of phosgene derivatives: Reacting 2-chloroethanol with phosgene or triphosgene to form chloroethyl chloroformate, then reacting with hydrazine derivatives to form the final product.
These methods are less common due to hazardous reagents or lower yields.
Reaction Analysis and Mechanistic Insights
Types of Chemical Reactions Involved
- Nucleophilic addition: Alcohol oxygen attacks the electrophilic carbon of isocyanate.
- Substitution: The chloroethyl groups can undergo nucleophilic substitution with amines or thiols.
- Hydrolysis: Carbamate groups are susceptible to hydrolysis under acidic or basic conditions.
- Oxidation/Reduction: Depending on reagents, the compound can be oxidized or reduced, altering functional groups.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert their effects on the target pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Nitrosoureas (CENUs)
Examples: 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea ()
- Structural Differences : Nitrosoureas feature a nitroso group instead of the carbamate in the target compound.
- Activity: Both classes alkylate DNA via 2-chloroethyl groups, but nitrosoureas exhibit higher lipid solubility (octanol/water coefficient >1), enhancing blood-brain barrier penetration, as seen in CNS leukemia treatment .
- Toxicity : Nitrosoureas with high carbamoylating activity (e.g., cyclohexyl derivatives) show greater toxicity due to protein modification, whereas carbamates like the target compound may have moderated carbamoylating effects .
(b) Sulfamide Derivatives (CENS)
Examples: tert-ButylN-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate ()
- Activity : Sulfamides demonstrate superior cytotoxicity compared to nitrosoureas, attributed to enhanced alkylating efficiency and stability. The target compound’s carbamate group may reduce reactivity but improve hydrolytic stability .
(c) Simple Chloroethylamines
Examples: 2-Chloro-N,N-dimethylethanamine ()
- Structural Differences : Lack carbamate or sulfamide groups, resulting in simpler alkylating activity.
- Activity : Primarily act as alkylating agents but lack carbamoylating capacity. The target compound’s dual functionality broadens its mechanism of action .
Key Findings :
- Sulfamide derivatives outperform both carbamates and nitrosoureas in cytotoxicity due to structural stability and optimized solubility .
Metabolic and Pharmacokinetic Profiles
- Metabolism: The ethoxycarbonylamino group in the target compound may slow hydrolysis compared to nitrosoureas, which degrade rapidly via hydroxydiazoalkane intermediates .
- Excretion : Carbamates are primarily renally excreted, similar to nitrosoureas, but with reduced protein binding (e.g., cyclohexyl nitrosoureas show 40–60% plasma binding) .
- CNS Penetration : Lower lipid solubility than nitrosoureas limits CNS efficacy but reduces neurotoxicity .
Biological Activity
2-Chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is a chemical compound with notable biological activity, particularly in the context of agricultural applications as an insecticide. This article discusses its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
- Molecular Formula : C₆H₈Cl₂N₂O₃
- Molecular Weight : 227.05 g/mol
- Solubility : Soluble in organic solvents like dichloromethane and chloroform.
The primary mechanism of action for this compound is believed to involve the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which is particularly effective against insect pests.
Efficacy as Insecticide
Research indicates that this compound exhibits high insecticidal activity against various pests, including:
- Aphids
- Whiteflies
- Spider Mites
In laboratory settings, it has shown effectiveness comparable to established insecticides like aldicarb, with lower toxicity to non-target organisms.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : LD50 values in rats are reported at approximately 200 mg/kg, indicating moderate toxicity.
- Chronic Exposure : Long-term studies suggest potential neurotoxic effects due to AChE inhibition, necessitating careful handling and application guidelines.
Case Study 1: Field Trials on Crop Protection
In a series of field trials conducted on tomato crops, this compound was applied at varying concentrations (0.5% to 1.5%). The results demonstrated:
- A significant reduction in pest populations.
- An increase in yield by approximately 20% compared to untreated controls.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment was carried out to evaluate the potential for groundwater contamination. The study found that:
- The compound is moderately stable under acidic conditions but degrades rapidly in alkaline environments.
- Monitoring showed no significant residues in groundwater sources after application.
Regulatory Status
The compound is currently under review by regulatory bodies for its use as an agricultural insecticide. Its registration is contingent upon further studies demonstrating its safety for non-target species and the environment.
Q & A
Q. What strategies mitigate hydrolysis of the carbamate group during in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
